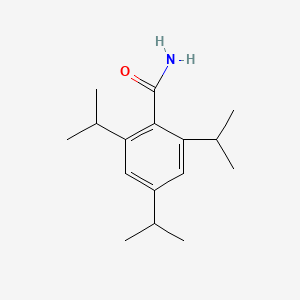

2,4,6-Triisopropylbenzamide

描述

Structure

3D Structure

属性

IUPAC Name |

2,4,6-tri(propan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-9(2)12-7-13(10(3)4)15(16(17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVQHDYFWXJVHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)N)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2,4,6 Triisopropylbenzamide Systems

Directed ortho-Metalation (DoM) Chemistry of 2,4,6-Triisopropylbenzamide

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation at the position ortho to the DMG. wikipedia.orgbaranlab.org This method offers a significant advantage over traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org In the context of this compound, the amide functionality serves as the DMG, guiding the metalation process to the desired position.

Elucidation of the Complex-Induced Proximity Effect (CIPE)

The regioselectivity observed in DoM reactions is explained by the Complex-Induced Proximity Effect (CIPE). openochem.orgnih.gov This concept posits that the organolithium reagent first coordinates with the heteroatom of the directing group, forming a pre-lithiation complex. nih.govnlc-bnc.ca This complexation brings the organolithium base into close proximity with the ortho protons of the aromatic ring, facilitating their abstraction. baranlab.orgnlc-bnc.ca

Kinetic studies on the α'-lithiation of N,N-dialkyl-2,4,6-triisopropylbenzamides provide evidence for the role of such complexes. researchgate.netresearchgate.net The initial rate of lithiation was found to decrease with an increasing concentration of the organolithium reagent, suggesting the formation of less reactive aggregates and highlighting the importance of discrete, more reactive complexes in the reaction pathway. researchgate.net Infrared spectroscopic measurements have also provided evidence for this precoordination step prior to lithiation in N,N-dimethyl-2,4,6-triisopropylbenzamide. uu.nl The CIPE is a key principle in understanding and predicting the outcomes of these reactions, allowing for the strategic functionalization of aromatic compounds. openochem.orgnih.gov

Function of the Amide Moiety as a Directing Metalation Group (DMG)

The amide group is a potent directing metalation group (DMG) in DoM chemistry. wikipedia.orgorganic-chemistry.org Its efficacy stems from the Lewis basic heteroatom (oxygen or nitrogen) that can coordinate with the Lewis acidic lithium of the organolithium reagent. wikipedia.orgbaranlab.org This interaction anchors the base in place, leading to deprotonation at the nearby ortho position. wikipedia.org

In the case of this compound, the amide moiety effectively directs lithiation. ias.ac.in The general mechanism involves the formation of an initial complex between the amide and the alkyllithium reagent, which then proceeds to deprotonate the aromatic ring at the ortho position, forming an aryllithium intermediate. wikipedia.org This intermediate can then react with various electrophiles to yield ortho-substituted products. wikipedia.orgnlc-bnc.ca The strength of the amide as a DMG is crucial for the high regioselectivity observed in these reactions. organic-chemistry.org

Influence of Isopropyl Group Steric Protection on Carbonyl Reactivity

A significant challenge in using amides for reactions like α-lithiation is that the amide carbonyl group is itself an electrophilic center, susceptible to nucleophilic attack by the organolithium reagent. ias.ac.in The this compound system ingeniously overcomes this issue through steric hindrance. The bulky isopropyl groups at the ortho positions of the benzene (B151609) ring effectively shield the carbonyl group from nucleophilic attack. ias.ac.in

This steric protection is crucial for directing the reactivity of the organolithium reagent away from the carbonyl carbon and towards the desired α-carbon for deprotonation. ias.ac.in This strategic use of steric bulk allows for the successful α-lithiation of the amide, leading to the formation of dipole-stabilized carbanions, which can then be trapped by various electrophiles. ias.ac.in

Formation and Stability of Dipole-Stabilized Carbanions

The α-lithiation of this compound derivatives with strong bases like s-butyllithium leads to the formation of dipole-stabilized carbanions. ias.ac.in The stability of these carbanions is a key factor in their utility in synthesis. The concept of "dipole stabilization" is invoked to explain the enhanced stability of carbanions formed α to a heteroatom. ias.ac.in

Theoretical calculations indicate that the carbanionic center in these species is pyramidal. ias.ac.in The stability of these carbanions is not primarily due to resonance delocalization, but rather to the favorable alignment of dipoles. ias.ac.in This stabilization allows these carbanionic species to be generated and subsequently trapped by electrophiles in good yields, demonstrating their synthetic potential. ias.ac.in

| Compound | Lithiating Agent | Key Feature | Resulting Species | Ref |

| This compound derivative | s-BuLi/TMEDA | Steric protection of carbonyl | Dipole-stabilized carbanion | ias.ac.in |

Kinetic and Thermodynamic Aspects of α'-Lithiation

The formation of carbanions can be governed by either kinetic or thermodynamic control. In many systems, kinetic deprotonation occurs at the least sterically hindered site, while the thermodynamically more stable carbanion is the more substituted one. siue.edu For instance, in unsymmetrical nitrosoamines, kinetic α-metallation typically happens on the least substituted carbon. ias.ac.in

In the context of α'-lithiation of amides like N,N-diethyl-2,4,6-triisopropylbenzamide, kinetic studies have been instrumental in elucidating the reaction mechanism. researchgate.netresearchgate.net The observation that the initial rate of lithiation decreases with increasing concentration of sec-butyllithium (B1581126) points to a complex reaction pathway involving aggregation of the organolithium reagent. researchgate.net These studies suggest that the reaction proceeds through multiple reactive complexes, with those having more ligands being more reactive. researchgate.net This highlights the importance of considering both kinetic and thermodynamic factors, as well as the aggregation state of the reagents, in understanding and controlling these reactions.

Role of Amine Additives (e.g., TMEDA) in Organolithium Aggregation

Organolithium reagents typically exist as aggregates in solution, such as tetramers or dimers. wikipedia.orgacs.org The state of aggregation significantly impacts their reactivity. wikipedia.org Amine additives like tetramethylethylenediamine (TMEDA) are frequently used to modify the reactivity of organolithium reagents by breaking down these aggregates. baranlab.orgwikipedia.org

TMEDA is a bidentate ligand that chelates to the lithium cation, leading to the formation of smaller, more reactive species. baranlab.orgwikipedia.org For example, in diethyl ether, TMEDA can convert phenyllithium (B1222949) from a mixture of tetramers and dimers to dimeric complexes. wisc.edu In the α-lithiation of this compound derivatives with s-BuLi, the presence of TMEDA influences the reaction, although the primary interaction is the addition of TMEDA to the aggregated s-BuLi. researchgate.net The use of such additives is a common strategy to enhance the reactivity and control the selectivity of organolithium reactions. wikipedia.orgwisc.edu

Regioselectivity and Site-Selectivity in Reactions of this compound Derivatives

The strategic placement of bulky isopropyl groups on the benzamide (B126) scaffold significantly influences the regioselectivity of its reactions, allowing for precise functionalization of the aromatic ring.

Preferential ortho-Lithiation for Directed Functionalization

The amide group is a powerful directing metalating group (DMG) in electrophilic aromatic substitution reactions. wikipedia.org This directing effect stems from the ability of the amide's heteroatom to coordinate with lithium reagents, such as alkyllithiums. wikipedia.org This coordination facilitates the deprotonation of the nearest ortho-position, leading to the formation of an aryllithium intermediate. wikipedia.org This process, known as directed ortho-metalation (DoM), ensures that subsequent reactions with electrophiles occur exclusively at the ortho-position. wikipedia.org

In the case of this compound, the presence of the bulky isopropyl groups at the 2, 4, and 6 positions sterically hinders other potential reaction sites, further enhancing the preference for ortho-lithiation. The amide functionality directs the lithiation to the adjacent ortho positions, and the steric bulk of the isopropyl groups prevents the lithium reagent from accessing other sites on the aromatic ring. This high degree of regioselectivity makes this compound and its derivatives valuable substrates for the synthesis of highly substituted aromatic compounds. wikipedia.orgnih.gov The resulting ortho-lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high precision. wikipedia.org

The general mechanism for directed ortho-metalation is depicted below:

An aromatic compound with a directing metalating group (DMG) interacts with an alkyllithium reagent. wikipedia.org

The alkyllithium deprotonates the ring at the ortho-position, forming an aryllithium intermediate while maintaining the interaction with the DMG. wikipedia.org

The introduction of an electrophile results in an electrophilic aromatic substitution at the position where the lithium atom was, leading to a selectively ortho-functionalized product. wikipedia.org

Selective Functionalization of ortho-Positions in Aromatic Systems

The selective functionalization of ortho-positions in aromatic systems is a significant challenge in organic synthesis, as traditional electrophilic aromatic substitution reactions often yield a mixture of ortho and para isomers. wikipedia.org Directed ortho-metalation (DoM) provides a powerful solution to this problem by enabling the exclusive functionalization of the ortho-position. wikipedia.org The amide group, being a potent DMG, facilitates this process by coordinating with the lithium reagent and directing deprotonation to the adjacent C-H bond. wikipedia.org

The utility of this methodology has been demonstrated in the synthesis of various complex molecules. For instance, the DoM of N,N-diethyl-1-naphthamide with sec-BuLi/TMEDA at low temperatures, followed by reaction with oxygen, yields the corresponding 2-hydroxy derivative, showcasing the precise control over regioselectivity. Similarly, the ortho-lithiation of tert-butyl phenyl sulfoxide (B87167) has been employed in the enantiopure synthesis of benzyl (B1604629) amines, where the bulky tosyl group on the imine electrophile controls the asymmetric induction. wikipedia.org

The table below summarizes the regioselectivity observed in the functionalization of various aromatic amides.

Stereochemical Principles Governing this compound Reactivity

The steric hindrance imposed by the three isopropyl groups in this compound not only governs regioselectivity but also plays a crucial role in controlling the stereochemical outcome of its reactions.

Stereoselective α'-Lithiation Processes

Research has shown that the α'-lithiation of N,N-dialkyl-2,4,6-triisopropylbenzamides can proceed with a high degree of stereoselectivity. archive.org Studies involving the deprotonation of N,N-dimethyl-2,4,6-triisopropylbenzamide with lithium reagents have provided evidence for the formation of a dipole-stabilized carbanion intermediate. archive.orgacs.org This lithiation occurs at one of the methyl groups of the N,N-dimethylamino moiety. The subsequent reaction with various electrophiles, such as ketones, aldehydes, and alkyl halides, consistently yields the syn isomer as the major product. archive.org This outcome is attributed to the strong binding between the lithium cation and the amide oxygen, which favors a specific conformation of the intermediate. archive.org

Retention of Configuration in Subsequent Electrophilic Quenching Reactions

A key feature of the reactions of lithiated this compound derivatives is the retention of configuration during electrophilic quenching. researchgate.net This stereochemical outcome is particularly important in asymmetric synthesis, where controlling the formation of specific stereoisomers is paramount. The electrophilic substitution of the lithium atom typically occurs with retention of the stereochemistry at the carbanionic center. researchgate.net This principle has been successfully applied in the synthesis of enantiomerically enriched 2-substituted piperidines through dynamic thermodynamic resolution of the corresponding 2-lithiopiperidines. researchgate.net

Rotameric Control and Selectivity in Hindered Amidic Systems

The significant steric hindrance around the amide bond in this compound and its derivatives leads to the existence of stable rotational isomers, or rotamers, at room temperature. researchgate.netresearchgate.net The selective synthesis of these separable amide rotamers has been achieved through palladium-catalyzed reactions. researchgate.netresearchgate.net For example, the N-allylation of 2,4,6-tri-tert-butylanilides using a π-allyl-Pd catalyst can produce the Z-rotamer with high selectivity. researchgate.netresearchgate.net Conversely, the E-rotamer can be obtained with near-perfect selectivity through O-allylation followed by a Pd(II)-catalyzed Claisen rearrangement. researchgate.netresearchgate.net The rotameric ratio of the products can also be influenced by the reactivity of both the anilide enolate and the electrophile. researchgate.netresearchgate.net

The table below illustrates the stereodivergent synthesis of amide rotamers.

Applications of 2,4,6 Triisopropylbenzamide in Advanced Organic Synthesis

Directed Lithiation for Complex Molecule Construction

The bulky 2,4,6-triisopropylbenzoyl group can direct the deprotonation of adjacent C-H bonds using strong bases like organolithium reagents. This regioselective metalation generates a stabilized carbanion that can then react with various electrophiles, enabling the synthesis of highly substituted molecules.

Synthesis of Substituted Aromatic Systems via Electrophilic Trapping of Aryllithium Intermediates

Directed ortho-lithiation is a powerful strategy for the functionalization of aromatic rings. The amide group in N-substituted 2,4,6-triisopropylbenzamides acts as a directed metalation group (DMG), guiding the lithiation to the ortho position of the aromatic ring. organic-chemistry.org The steric hindrance provided by the 2,4,6-triisopropylphenyl group prevents nucleophilic attack at the carbonyl carbon, allowing for selective deprotonation of the aromatic C-H bond.

The resulting aryllithium intermediate is a potent nucleophile that can be trapped by a wide array of electrophiles to introduce various substituents onto the aromatic ring. msu.edunih.gov This method provides a reliable route to contiguously substituted aromatic compounds, which are valuable building blocks in medicinal chemistry and materials science. organic-chemistry.org Infrared spectroscopic measurements have provided evidence for the precoordination of the lithiating agent to the amide group prior to the lithiation event in N,N-dimethyl-2,4,6-triisopropylbenzamide. uu.nl This pre-complexation is key to the high regioselectivity observed in these reactions.

| Directed Metalation Group (DMG) | Function | Typical Electrophiles | Resulting Structure |

| Amide (-CONR₂) | Directs lithiation to the ortho position. organic-chemistry.org | Alkyl halides, aldehydes, ketones, CO₂, disulfides | ortho-Substituted aromatic compounds |

| Sterically hindered amide (e.g., 2,4,6-Triisopropylbenzamide) | Prevents nucleophilic attack at the carbonyl, enhancing selectivity for ortho-lithiation. | Various electrophiles | Highly substituted aromatic systems |

Application in the Functionalization of Heterocyclic Compounds

The utility of this compound extends to the functionalization of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. sci-hub.sebeilstein-journals.orgrsc.org The amide directing group can facilitate the regioselective lithiation of various heterocyclic systems, enabling the introduction of substituents at specific positions that might be difficult to access through other means. researchgate.netscielo.br

For instance, N-acyl indoles and pyrroles bearing the 2,4,6-triisopropylbenzoyl group can be selectively lithiated at either the C2 or C3 position depending on the reaction conditions. researchgate.net This controlled functionalization allows for the synthesis of diverse substituted heterocycles. The choice of the lithiating agent and solvent system is crucial in determining the site of metalation. For example, using sec-BuLi–PMDTA in hexane (B92381) at low temperatures can favor C3 lithiation of 1-(2,2-diethylbutanoyl)indole, while sec-BuLi–tert-BuOK in THF can direct the lithiation to the C2 position. researchgate.net

Integration into Tandem Reaction Sequences and Multi-Component Strategies

The aryllithium intermediates generated from the directed lithiation of this compound derivatives can be incorporated into tandem or multi-component reaction sequences. beilstein-journals.orgmdpi.com These strategies allow for the rapid construction of molecular complexity from simple starting materials in a single pot, which is highly desirable for efficient synthesis. beilstein-journals.org

Role as a Directing Group in Transition Metal Catalysis

Beyond lithiation chemistry, the this compound moiety serves as an effective directing group in transition metal-catalyzed C-H activation reactions. mdpi.comrsc.orgnih.govsioc-journal.cn The amide group coordinates to the metal center, bringing it into proximity with a specific C-H bond and facilitating its cleavage and subsequent functionalization.

Contributions to Palladium-Catalyzed C(sp²)-H Activation

In palladium-catalyzed reactions, the this compound group has been instrumental in achieving regioselective C(sp²)-H activation of arenes and heteroarenes. snnu.edu.cnnih.govrsc.orgrsc.org The amide directs the palladium catalyst to an ortho C-H bond, enabling a variety of transformations, including arylation, olefination, and acetoxylation. scripps.edu The steric bulk of the triisopropylphenyl group can also influence the selectivity of these reactions.

The general mechanism for these transformations often involves the formation of a palladacycle intermediate through a concerted metalation-deprotonation (CMD) pathway. snnu.edu.cn This intermediate then undergoes further reaction with a coupling partner, followed by reductive elimination to afford the functionalized product and regenerate the palladium catalyst.

| Catalyst System | Directing Group | C-H Bond Activated | Transformation |

| Palladium(II) | This compound | C(sp²)-H (ortho) | Arylation, Olefination, Acetoxylation scripps.edu |

Catalyzed Nondirected Late-Stage C-H Deuteration of Heteroarenes

Interestingly, ligands incorporating the bulky this compound moiety have proven effective in palladium-catalyzed nondirected late-stage C-H deuteration of heteroarenes. chemrxiv.orgnih.gov In these systems, the amide-containing ligand is part of a dual-ligand system that facilitates the reversible C-H activation required for hydrogen-deuterium exchange. chemrxiv.orgthieme-connect.dethieme-connect.de This method allows for the incorporation of deuterium (B1214612) into a broad range of heterocycles, which is valuable for mechanistic studies and in drug discovery. nih.govnih.gov

The use of a multi-substrate screening approach has enabled the identification of optimal reaction conditions for different classes of heteroarenes. chemrxiv.orgnih.gov These conditions typically involve a palladium source, a combination of ligands (one of which contains the this compound group), and a deuterium source like D₂O. chemrxiv.orgnih.gov For example, a combination of an 8-aminoquinoline-derivative and acridine (B1665455) has been found to be optimal for the deuteration of certain heteroarenes, while a thioether ligand is more suitable for others. chemrxiv.org

Design and Efficacy of Bidentate Ligands Featuring the this compound Moiety

Bidentate ligands, which possess two donor atoms that can coordinate to a single metal center, are of paramount importance in coordination chemistry and homogeneous catalysis. researchgate.netsci-hub.se The incorporation of the this compound moiety into the backbone of a bidentate ligand can impart unique steric and electronic properties to the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

The design of such ligands often involves the strategic placement of the bulky benzamide (B126) group to create a well-defined chiral pocket around the metal center. This steric hindrance can play a crucial role in controlling the approach of substrates to the catalytic site, which is a key principle in achieving high levels of stereoselectivity in asymmetric catalysis. sfu.canumberanalytics.com While the direct synthesis of bidentate ligands featuring a this compound group is a specialized area of research, the principles of their design can be inferred from the broader field of chiral ligand synthesis. For instance, Schiff base ligands, formed by the condensation of an amine with a carbonyl compound, offer a versatile platform for creating bidentate and multidentate ligands. pjmhsonline.comresearchgate.net

A hypothetical design for a bidentate ligand incorporating the this compound moiety could involve linking the benzamide to another coordinating group, such as a pyridine (B92270) or an oxazoline, through a flexible or rigid spacer. The efficacy of such a ligand in a catalytic reaction would depend on several factors, including the nature of the metal, the substrate, and the reaction conditions. The bulky triisopropylphenyl group would be expected to influence the coordination geometry and the stability of the metal complex, potentially leading to enhanced catalytic performance.

While specific data on the efficacy of bidentate ligands explicitly containing a this compound moiety is not widely reported in general literature, the established principles of ligand design suggest their potential utility in asymmetric transformations where steric bulk is a critical factor for stereocontrol.

Contributions to Asymmetric Synthesis Methodologies

Asymmetric synthesis, the synthesis of a chiral compound in an optically active form, is a cornerstone of modern organic chemistry, particularly in the preparation of pharmaceuticals and other biologically active molecules. york.ac.uk The this compound group has been employed as a powerful chiral auxiliary and directing group in several asymmetric synthesis methodologies. researchgate.netnumberanalytics.comtcichemicals.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org

The enantioselective alkylation of carbanions positioned alpha to a nitrogen atom (α-amino carbanions) is a powerful method for the synthesis of chiral amines. The steric hindrance provided by the this compound group can be exploited to direct the approach of an electrophile to one face of the carbanion, leading to the preferential formation of one enantiomer.

Research in related systems has demonstrated the feasibility of this approach. For example, the copper(I)-catalyzed asymmetric alkylation of 2-acylimidazoles has been shown to proceed with high enantioselectivity. In these reactions, a chiral ligand on the copper catalyst creates a chiral environment that dictates the stereochemical outcome of the alkylation. nih.gov While not directly involving this compound, this work highlights the general principle of using steric and electronic effects to control enantioselectivity in the alkylation of carbanionic species.

In a system more directly related to the topic, the use of bulky N-arenesulfinylimines, such as N-2,4,6-triisopropylbenzenesulfinylimines, as chiral auxiliaries has proven effective in the asymmetric synthesis of diarylmethylamines. The addition of aryl Grignard reagents to these chiral imines proceeds with high diastereoselectivity, which, after removal of the auxiliary, affords the desired chiral amines in high enantiomeric excess. researchgate.net

The following table presents data from a study on the enantioselective α-benzylation of acyclic esters, a reaction that shares mechanistic principles with the alkylation of α-amino carbanions. The use of a chiral catalyst allows for the formation of the product with high levels of enantioselectivity. nih.gov

Table 1: Enantioselective α-Benzylation of Acyclic Esters

| Entry | Electrophile | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Benzyl (B1604629) phosphate | α-Benzylated ester | 95 | 98 |

| 2 | Cinnamyl phosphate | α-Cinnamylated ester | 93 | 98 |

| 3 | (4-Methoxybenzyl) phosphate | α-(4-Methoxybenzyl)ated ester | 99 | 97 |

Data sourced from a study on the enantioselective palladium-catalyzed benzylic alkylation of acyclic ester nucleophiles. nih.gov

The steric bulk of the this compound group can serve as a powerful stereodirecting element in various chemical transformations, providing a route to valuable chiral building blocks. numberanalytics.comnumberanalytics.com By temporarily installing this bulky amide group onto a molecule, chemists can influence the stereochemical course of subsequent reactions, such as cyclizations or additions, to favor the formation of one diastereomer over others. numberanalytics.com

A notable application of this strategy is in the diastereoselective synthesis of substituted piperidines, which are common structural motifs in many natural products and pharmaceuticals. researchgate.net In one study, the radical cyclization of substrates bearing a bulky substituent was shown to proceed with high diastereoselectivity. The steric demand of the substituent forces the cyclization to occur in a way that minimizes steric interactions in the transition state, leading to a high preference for the trans diastereomer. researchgate.net

Another area where stereoselectivity is crucial is in the synthesis of β-lactams, the core structural unit of penicillin and related antibiotics. nih.govencyclopedia.pubutrgv.edu The stereochemistry of the substituents on the β-lactam ring is critical for its biological activity. Methodologies that allow for the stereoselective synthesis of these compounds are therefore of great importance. The Staudinger cycloaddition of a ketene (B1206846) with an imine is a common method for constructing the β-lactam ring, and the stereochemical outcome can often be controlled by the choice of substituents on both the ketene and the imine. nih.gov

The following table illustrates the diastereoselectivity achieved in the synthesis of 2,4-disubstituted piperidines through a radical cyclization reaction, where the steric bulk of the substituents plays a key role in determining the product ratio. researchgate.net

Table 2: Diastereoselective Synthesis of 2,4-Disubstituted Piperidines

| Entry | R | R' | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|

| 1 | Me | Me | 90 | 73:27 |

| 2 | Ph | Me | 85 | 85:15 |

| 3 | i-Pr | Me | 70 | 95:5 |

Data sourced from a study on the diastereoselective radical cyclization to form 2,4-disubstituted piperidines. researchgate.net

Computational and Spectroscopic Investigations of 2,4,6 Triisopropylbenzamide Systems

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating complex reaction mechanisms at the molecular level. mdpi.com These computational methods provide insights into the energetics, geometries, and electronic structures of reactants, intermediates, transition states, and products, complementing experimental findings. scielo.braphrc.org

Density Functional Theory (DFT) Calculations for Dipole-Stabilized Carbanions

The concept of dipole-stabilized carbanions is crucial in understanding the regioselectivity of deprotonation in molecules like N,N-dimethyl-2,4,6-triisopropylbenzamide. DFT calculations have been instrumental in modeling the formation and stability of carbanionic species generated by the deprotonation of a methyl group on the amide nitrogen. These calculations help to rationalize the enhanced acidity of the α-protons due to the stabilizing effect of the adjacent carbonyl dipole.

Theoretical studies can map the potential energy surface of the deprotonation process, identifying the most favorable sites for carbanion formation. The calculations can quantify the stabilization energy provided by the amide group's dipole, offering a theoretical basis for the observed reactivity. By analyzing the molecular orbitals and charge distributions, researchers can visualize how the negative charge of the carbanion is delocalized and stabilized.

Energetic and Geometric Analysis of Organolithium Coordination Complexes

Organolithium reagents often exist as aggregates, and their reactivity is profoundly influenced by their coordination state. acs.org DFT calculations have been employed to investigate the energetic and geometric properties of coordination complexes between 2,4,6-triisopropylbenzamide and organolithium species. nih.govrsc.org These studies model the interaction between the lithium atom and the carbonyl oxygen of the amide, a key precoordination step in directed ortho-metalation.

The calculations can predict the geometry of these complexes, including bond lengths and angles, providing a detailed picture of the pre-reaction assembly. Energetic analysis reveals the stability of different coordination modes and the influence of solvent molecules or other ligands on the complex's structure. For instance, DFT can be used to compare the stability of monomeric versus dimeric or higher-order organolithium aggregates complexed with the benzamide (B126) substrate.

Transition State Elucidation for Metalation and Electrophilic Quenching

A significant advantage of quantum chemical calculations is the ability to locate and characterize transition states, which are fleeting and often impossible to observe experimentally. ethz.ch For the metalation of this compound, DFT has been used to elucidate the transition state structures for both the initial deprotonation and the subsequent reaction of the resulting organolithium intermediate with an electrophile.

These calculations provide the activation energies for different potential reaction pathways, explaining the observed selectivity. For example, in the case of N,N-dialkylbenzamides, calculations can clarify why deprotonation occurs at the ortho-position of the aromatic ring or at the α-position of the N-alkyl group. The geometry of the transition state reveals the precise arrangement of atoms as the C-H bond is broken and the C-Li bond is formed, often highlighting the role of the coordinating amide group in lowering the activation barrier.

Spectroscopic Characterization to Elucidate Structure and Reactivity

Spectroscopic techniques are powerful experimental methods for probing the structure and dynamics of molecules in solution. eurjchem.comnih.govmdpi.comresearchgate.net For the study of organolithium intermediates derived from this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been particularly informative. uu.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-State Organolithium Studies

NMR spectroscopy is a cornerstone for the characterization of organolithium compounds in solution. uu.nl Both ¹H and ¹³C NMR provide valuable information about the structure and environment of the organic part of the molecule. Furthermore, ⁶Li and ⁷Li NMR are powerful probes for understanding the aggregation state and coordination of the lithium cation. northwestern.edufrontiersin.org

In studies of lithiated this compound derivatives, NMR can distinguish between different isomers and conformers. Chemical shift changes upon lithiation can indicate the site of deprotonation. For example, a significant downfield shift of an aromatic proton can suggest ortho-lithiation. Variable-temperature NMR studies can provide insights into dynamic processes, such as the exchange between different aggregated species or the rotation around the amide C-N bond. rsc.org

Below is a table summarizing typical NMR data that could be obtained in such studies.

| Nucleus | Species | Typical Chemical Shift (ppm) | Information Gained |

| ¹H | Starting Benzamide | 6.8-7.5 (Aromatic), 2.9 (N-CH₃) | Initial structure confirmation |

| ¹H | Lithiated Intermediate | Shifted aromatic and alkyl signals | Site of lithiation, conformational changes |

| ¹³C | Starting Benzamide | ~170 (C=O), 120-150 (Aromatic) | Carbon skeleton fingerprint |

| ¹³C | Lithiated Intermediate | ~185 (C-Li), Shifted C=O | Location of C-Li bond, effect of coordination |

| ⁷Li/⁶Li | Lithiated Intermediate | Varies with aggregation and solvent | Aggregation state (monomer, dimer, etc.), coordination to amide |

Infrared Spectroscopic Insights into Precoordination Phenomena

Infrared (IR) spectroscopy is highly sensitive to changes in bond vibrations and is particularly useful for studying the coordination of functional groups to metal centers. vscht.czmasterorganicchemistry.comlibretexts.org In the context of this compound, IR spectroscopy has provided direct evidence for the precoordination of the organolithium reagent to the amide's carbonyl group before the deprotonation event. uu.nl

Upon complexation, the C=O stretching frequency (ν(C=O)) of the amide undergoes a significant shift to a lower wavenumber. This red shift is a clear indication that the carbonyl bond has been weakened due to the coordination of the Lewis acidic lithium ion to the carbonyl oxygen. By monitoring the ν(C=O) band, researchers can study the equilibrium between the free benzamide and the organolithium complex. uu.nl

The magnitude of the shift can provide qualitative information about the strength of the Li-O interaction. This technique has been crucial in demonstrating that the initial step in many directed ortho-metalation reactions is the formation of a pre-reaction complex, which then facilitates the subsequent deprotonation by bringing the base into close proximity to the acidic proton. uu.nl

The following table illustrates the expected changes in the IR spectrum upon complexation.

| Vibrational Mode | Free Benzamide (cm⁻¹) | Complexed Benzamide (cm⁻¹) | Interpretation |

| C=O Stretch | ~1630 | ~1580-1610 | Red shift indicates coordination of Li to carbonyl oxygen |

| C-H Stretch (Aromatic) | ~3000-3100 | Minor shifts | Less affected by coordination |

| C-H Stretch (Aliphatic) | ~2850-2960 | Minor shifts | Less affected by coordination |

Future Research Directions and Emerging Applications

Expansion of Substrate Scope in Directed Metalation Methodologies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. The amide group is a highly effective directing metalation group (DMG), and the steric bulk of 2,4,6-triisopropylbenzamide provides unique advantages. The bulky triisopropylphenyl group can sterically protect the amide carbonyl from nucleophilic attack, allowing for selective metalation at other positions. ias.ac.in

Future research is focused on expanding the utility of this compound and its derivatives in DoM by broadening the range of compatible substrates. While effective for many arenes, the application to more complex and diverse heterocyclic and polyfunctionalized systems remains an area for growth. Kinetic studies on the α'-lithiation of related N,N-dialkyl-2,4,6-triisopropylbenzamides using sec-butyllithium (B1581126) (s-BuLi) have been performed using stopped-flow infrared spectroscopy. researchgate.netnlc-bnc.ca These studies revealed that the reaction proceeds through a pre-equilibrium complex, and the initial rate constants are influenced by the concentration of the alkyllithium reagent. acs.orgacs.orgarchive.org This mechanistic understanding is crucial for optimizing reaction conditions for new classes of substrates.

A key challenge is overcoming the inherent reactivity of certain functional groups that are incompatible with the strong bases typically used in DoM. Research efforts are directed towards the development of milder metalating agents and conditions that tolerate sensitive functionalities. The goal is to apply this methodology to late-stage functionalization of complex molecules, such as pharmaceuticals and natural products, where traditional methods often fail.

| Substrate Class | Metalating Agent | Key Challenge | Future Direction |

| Electron-deficient heterocycles | s-BuLi, n-BuLi | Ring-opening or side reactions | Development of less nucleophilic, highly basic reagents |

| Polyfunctional arenes | LDA, s-BuLi/TMEDA | Chemoselectivity among multiple directing groups | Utilizing kinetic vs. thermodynamic control; advanced protecting group strategies |

| Biologically active molecules | Alkyllithiums | Maintaining integrity of chiral centers and sensitive groups | Lower temperatures, shorter reaction times, and in-situ trapping |

This table outlines potential areas for expanding the substrate scope for DoM reactions utilizing this compound as a directing group.

Development of Novel Catalytic Systems Employing this compound-Derived Ligands

The rigid and sterically demanding framework of this compound makes it an attractive scaffold for the design of novel ligands for transition metal catalysis. The amide functionality can be modified to create bidentate or pincer-type ligands that can coordinate to a metal center, creating a well-defined and sterically hindered catalytic pocket.

Recent studies have shown that bidentate ligands featuring a bulky this compound moiety are effective in palladium-catalyzed C-H activation and deuteration reactions. researchgate.netresearchgate.net For instance, the combination of an 8-aminoquinoline (B160924) derivative bearing this amide (B1) with acridine (B1665455) as a co-ligand has proven optimal for the deuteration of various substrates. researchgate.net This success highlights the potential for designing new catalytic systems for a broad range of transformations, including cross-coupling, C-H functionalization, and asymmetric catalysis.

Future research will likely focus on:

Synthesis of Chiral Ligands: Introducing chirality into the ligand backbone to enable enantioselective catalytic transformations.

Pincer Ligand Development: Creating new pincer ligands (e.g., NCN, OCO) for robust and highly active catalysts for reactions like dehydrogenation and transfer hydrogenation.

Supporting Unconventional Oxidation States: Using the sterically demanding environment to stabilize unusual metal oxidation states, potentially unlocking novel reactivity.

| Ligand Type | Potential Catalytic Application | Metal Center | Research Goal |

| Chiral Bidentate | Asymmetric C-H Arylation | Pd, Rh, Ir | High enantioselectivity for complex molecules |

| NCN Pincer | Alkane Dehydrogenation | Ir, Ru, Pt | High turnover numbers and catalyst longevity |

| Phosphine-Amide | Suzuki-Miyaura Cross-Coupling | Pd, Ni | Coupling of sterically hindered substrates |

This table illustrates potential novel catalytic systems derived from this compound.

Advanced Computational Modeling for Predictive Synthetic Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. For reactions involving this compound, computational modeling can provide deep insights into reaction mechanisms, transition states, and the origins of selectivity.

Studies have already begun to unravel the complex mechanisms of metalation reactions involving related hindered amides. researchgate.net Computational models can help rationalize the role of reagent aggregation, solvent effects, and the influence of the triisopropylphenyl group on the reaction pathway. For example, modeling can clarify the preference for ortho-lithiation by elucidating the structure of the key lithiated intermediates and transition states. researchgate.net

Future applications of computational modeling in this area include:

Predictive Screening: Virtually screening libraries of substrates and ligands to predict reaction outcomes and identify promising candidates for experimental validation.

Mechanism Elucidation: Mapping the complete energy profile for catalytic cycles involving this compound-derived ligands to identify rate-determining steps and opportunities for optimization.

Rational Ligand Design: Designing new ligands in silico with tailored steric and electronic properties to achieve specific catalytic performance.

Integration with Continuous Flow Chemistry and High-Throughput Screening Methodologies

The translation of synthetic methodologies from batch to continuous flow processing offers numerous advantages, including enhanced safety, better process control, and scalability. Organolithium chemistry, which is central to the application of this compound in DoM, is particularly well-suited for flow chemistry. The ability to precisely control temperature and residence time in microreactors can suppress side reactions and improve yields for highly exothermic and fast-reacting systems.

While the integration of this compound specifically with flow chemistry is an emerging area, the principles have been demonstrated for related organolithium reactions. acs.org Future work will focus on developing robust flow protocols for the DoM of substrates using this directing group, potentially enabling the on-demand generation and use of highly reactive organolithium intermediates.

Furthermore, high-throughput screening (HTS) can accelerate the discovery of new applications and the optimization of reaction conditions. A multi-substrate screening approach, where different classes of substrates are tested in a single pot, has been successfully used to identify optimal conditions for palladium-catalyzed deuteration reactions using this compound-derived ligands. researchgate.net This strategy minimizes the number of experiments required and rapidly identifies the most effective catalytic system for a given substrate class. researchgate.net The combination of HTS, flow chemistry, and automated synthesis platforms represents a powerful paradigm for future research in this field.

常见问题

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2,4,6-Triisopropylbenzamide in academic laboratories?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

- Temperature : Maintain a range of 80–100°C to ensure efficient amide bond formation while avoiding decomposition .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction kinetics .

- Catalyst : Employ coupling agents like HATU or DCC for activating carboxylic acid intermediates .

- Purity Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation .

Q. How can researchers ensure the stability of this compound during long-term storage?

- Methodological Answer : Stability is influenced by environmental factors:

- Storage Conditions : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis .

- Moisture Control : Use desiccants (e.g., silica gel) to mitigate hygroscopic degradation .

- Periodic Analysis : Conduct NMR or HPLC every 3–6 months to verify compound integrity .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity and substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Contradictions often arise from steric hindrance due to bulky isopropyl groups. Strategies include:

- Kinetic Studies : Compare reaction rates under varying temperatures and solvents to identify steric vs. electronic effects .

- Computational Modeling : Use DFT calculations to map steric bulk and predict reactive sites .

- Isotopic Labeling : Trace reaction pathways using deuterated analogs to confirm mechanistic hypotheses .

Q. What strategies mitigate decomposition of this compound under high-temperature reaction conditions?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative degradation .

- Additives : Introduce radical scavengers (e.g., BHT) to inhibit free-radical side reactions .

- Short Reaction Times : Optimize time-temperature profiles via real-time monitoring (e.g., in situ IR) .

Q. How can researchers evaluate the environmental impact of this compound in laboratory waste streams?

- Methodological Answer :

- Ecotoxicological Assays : Perform Daphnia magna or algal toxicity tests to assess aquatic impact .

- Degradation Studies : Use LC-MS to track hydrolysis/oxidation products in simulated environmental conditions .

- Regulatory Compliance : Align disposal practices with REACH guidelines and local hazardous waste regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。